molecular formula C19H20F3N5O2 B2912902 1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034269-57-1

1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2912902
CAS No.: 2034269-57-1
M. Wt: 407.397
InChI Key: BXULWSGWXFSDKJ-UHFFFAOYSA-N
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Description

1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic compound that boasts a rich framework of functionalities. This multi-faceted molecule incorporates various interesting groups: a triazole ring, a pyrrolidone structure, and a trifluoromethylphenyl segment, rendering it intriguing for medicinal and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing this compound generally involves a multi-step organic process:

  • Formation of 4-(trifluoromethyl)phenyl acetic acid: : Starting with a Friedel-Crafts acylation to introduce the trifluoromethyl group on a benzene ring, followed by side chain modification.

  • Azetidine ring formation: : Using azetidinone precursors and establishing the azetidin-3-yl moiety through cyclization reactions.

  • Triazole incorporation: : Through click chemistry, an alkyne and an azide functional group are reacted to form the 1H-1,2,3-triazole core.

  • Final Assembly: : The final step typically involves coupling all fragments through appropriate coupling agents (e.g., DCC, EDC) to connect the triazole and pyrrolidin-2-one units.

Industrial Production Methods

Scaling this synthesis to an industrial level requires optimizing reaction conditions, such as:

  • Using high-purity reagents

  • Applying continuous flow synthesis to control reaction parameters better

  • Ensuring effective separation and purification steps, such as crystallization, distillation, and chromatography

Chemical Reactions Analysis

Types of Reactions

1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one undergoes several types of reactions:

  • Oxidation: : Primarily involving the pyrrolidone ring.

  • Reduction: : Involving the azetidine and triazole rings under controlled conditions.

  • Substitution: : Mostly seen on the phenyl ring, given the influence of the trifluoromethyl group.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or PCC.

  • Reduction: : Catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., NaBH4).

  • Substitution: : Halogenation, nitration, and sulfonation reactions facilitated by corresponding halogen, nitrate, or sulfonyl compounds.

Major Products

  • Oxidation Products: : Typically carboxylic acids and ketones.

  • Reduction Products: : Amines and alkanes.

  • Substitution Products: : Varied depending on substituents added to the phenyl ring.

Scientific Research Applications

1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is utilized in:

  • Chemistry: : As a building block for synthesizing novel compounds.

  • Biology: : As a tool for studying enzyme interactions and protein-ligand binding.

  • Medicine: : Potential application in drug development due to its unique structural features aiding in activity modulation.

  • Industry: : Used in designing materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism revolves around its ability to interact with biological targets. Its triazole and pyrrolidinone moieties play critical roles in:

  • Molecular Targets and Pathways: : They bind selectively to enzymes and receptors, modulating biochemical pathways. The trifluoromethyl group enhances binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-(trifluoromethyl)phenyl)-2-oxoethyl)-1H-1,2,3-triazole-4-amine

  • 4-(trifluoromethyl)phenyl acetamide derivatives

  • 2-(4-(trifluoromethyl)phenyl)acetohydrazide

Uniqueness

The uniqueness of 1-((1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one lies in its specific combination of functionalities. The azetidine, triazole, and pyrrolidone moieties create a versatile framework for diverse biochemical interactions and synthetic transformations, positioning it as a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

1-[[1-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O2/c20-19(21,22)14-5-3-13(4-6-14)8-18(29)26-11-16(12-26)27-10-15(23-24-27)9-25-7-1-2-17(25)28/h3-6,10,16H,1-2,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXULWSGWXFSDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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